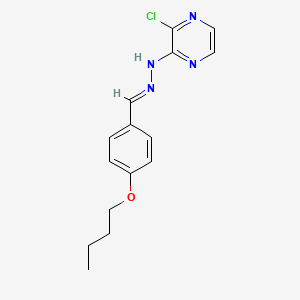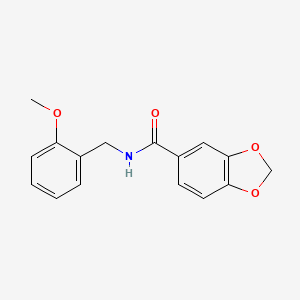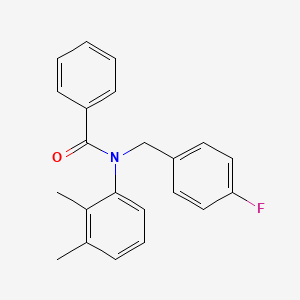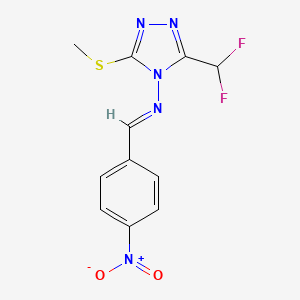
4-butoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone, also known as BCPH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BCPH is a hydrazone derivative that is synthesized through a simple and cost-effective method.
作用機序
The mechanism of action of 4-butoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer, anti-inflammatory, and anti-microbial effects by inhibiting certain enzymes and proteins involved in these processes. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in animal models, making it a safe compound for scientific research. It has been shown to have low levels of toxicity in liver and kidney cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the major advantages of 4-butoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its ease of synthesis and low cost. It can be synthesized using simple equipment and does not require any specialized skills. This compound has also shown promising results in various scientific research applications. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of 4-butoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One potential direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential as a diagnostic tool for Alzheimer's disease.
In conclusion, this compound is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is synthesized through a simple and cost-effective method and has shown promising results in various scientific research applications. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
合成法
4-butoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone can be synthesized through a simple and cost-effective method using 4-butoxybenzaldehyde and 3-chloro-2-pyrazinylhydrazine. The reaction between the two compounds yields this compound, which can be purified through recrystallization. The synthesis of this compound is relatively easy and does not require any specialized equipment, making it a popular choice for scientific research.
科学的研究の応用
4-butoxybenzaldehyde (3-chloro-2-pyrazinyl)hydrazone has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also shown promising results in inhibiting the growth of bacteria and fungi. This compound has also been studied for its potential as a diagnostic tool for Alzheimer's disease.
特性
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-3-chloropyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-2-3-10-21-13-6-4-12(5-7-13)11-19-20-15-14(16)17-8-9-18-15/h4-9,11H,2-3,10H2,1H3,(H,18,20)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHUMURJTOUOQQ-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)



![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)

![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)